4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14661062
InChI: InChI=1S/C6H4F3IN2O2/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9/h1H3,(H,13,14)
SMILES:
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01 g/mol

4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14661062

Molecular Formula: C6H4F3IN2O2

Molecular Weight: 320.01 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C6H4F3IN2O2
Molecular Weight 320.01 g/mol
IUPAC Name 4-iodo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H4F3IN2O2/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9/h1H3,(H,13,14)
Standard InChI Key RZCYHRWZEHJHEJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₄F₃IN₂O₂, with a molecular weight of 320.01 g/mol . Its IUPAC name, 4-iodo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid, reflects the substitution pattern on the pyrazole ring (Figure 1). The iodine atom occupies the 4-position, while the trifluoromethyl and methyl groups are at the 5- and 2-positions, respectively. The carboxylic acid group at the 3-position enhances solubility and reactivity, facilitating derivatization .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₆H₄F₃IN₂O₂
Molecular Weight320.01 g/mol
InChI KeyRZCYHRWZEHJHEJ-UHFFFAOYSA-N
SMILESCN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O
PubChem CID121211565

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related pyrazole-carboxylic acid derivatives exhibit planar pyrazole rings with hydrogen-bonding interactions involving the carboxylic acid group . For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid forms a monoclinic crystal system (space group P2₁/c), suggesting similar packing behaviors for iodinated analogs . Computational models predict moderate polarity due to the trifluoromethyl and carboxylic acid groups, influencing solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step routes starting from trifluoromethylated precursors. A practical method, adapted from Enamine’s protocol for analogous pyrazoles, utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a key intermediate .

Key Steps:

  • Cyclocondensation: Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine forms the pyrazole core.

  • Iodination: Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Oxidation: The methyl group at the 1-position is introduced via alkylation, followed by oxidation of a side chain to the carboxylic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationMethylhydrazine, EtOH, 80°C75%
IodinationNIS, CH₂Cl₂, 0°C → rt62%
OxidationKMnO₄, H₂O/acetone, reflux58%

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

This compound serves as a precursor for protein kinase inhibitors and GABA receptor modulators. Its trifluoromethyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the carboxylic acid allows salt formation for improved solubility .

Agrochemical Development

In agrochemistry, iodinated pyrazoles are explored as herbicides and insecticides. The iodine atom’s size and polarizability may disrupt pest nervous systems, akin to commercial pyrethroids .

Future Directions

  • Biological Screening: Comprehensive assays to evaluate DAO inhibition, antimicrobial activity, and cytotoxicity.

  • Synthetic Optimization: Developing catalytic iodination methods to improve yields and reduce waste.

  • Material Science: Exploring use in metal-organic frameworks (MOFs) due to the carboxylic acid’s coordinative ability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator